5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol

Catalog No.
S15735179
CAS No.
63618-50-8
M.F
C11H12N4O3
M. Wt
248.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3...

CAS Number

63618-50-8

Product Name

5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol

IUPAC Name

5-[(2,4-diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

InChI

InChI=1S/C11H12N4O3/c12-10-6(4-14-11(13)15-10)1-5-2-7(16)9(18)8(17)3-5/h2-4,16-18H,1H2,(H4,12,13,14,15)

InChI Key

OHHTYJBVCGHSBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)CC2=CN=C(N=C2N)N

5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three hydroxyl groups and a side chain containing a pyrimidine moiety. This compound can be classified as a triol due to the presence of three hydroxyl (-OH) groups attached to the benzene ring at positions 1, 2, and 3. The presence of the 2,4-diaminopyrimidine moiety adds to its chemical diversity and potential biological activity.

The molecular formula for this compound is C12H15N5O3C_{12}H_{15}N_{5}O_{3}, and it has a molecular weight of approximately 273.28 g/mol. The compound's IUPAC name reflects its structural complexity and functional groups.

The chemical reactivity of 5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol can be attributed to its hydroxyl groups and the amine functionalities present in the pyrimidine structure.

  • Hydroxyl Group Reactions: The hydroxyl groups can undergo typical alcohol reactions such as:
    • Esterification: Reacting with carboxylic acids to form esters.
    • Oxidation: Conversion to carbonyl compounds or further oxidation to carboxylic acids.
  • Amine Reactions: The amine groups in the pyrimidine can participate in:
    • Acylation: Reaction with acid chlorides to form amides.
    • Alkylation: Reaction with alkyl halides to form substituted amines.
  • Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions due to the presence of electron-rich nitrogen atoms in the pyrimidine ring.

5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol exhibits significant biological activity, particularly as an inhibitor of various kinases involved in cellular signaling pathways.

  • Inhibition of Kinases: Research indicates that compounds similar to this structure can inhibit Inhibitory Kappa B Kinase α (IKKα), which plays a crucial role in inflammatory responses and cancer progression .
  • Antimicrobial Properties: Compounds containing pyrimidine structures are often evaluated for their antimicrobial activities against various pathogens.
  • Potential Anticancer Activity: Due to their ability to modulate kinase activity, these compounds may also exhibit anticancer properties by interfering with tumor growth signaling pathways.

The synthesis of 5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as benzene derivatives and pyrimidine derivatives.
  • Multi-Step Synthesis:
    • Formation of Triol: The triol can be synthesized via hydroxylation reactions on substituted benzene derivatives.
    • Pyrimidine Coupling: The coupling of the pyrimidine moiety can be accomplished through nucleophilic substitution or coupling reactions (e.g., Suzuki coupling) involving boronic acids .
  • Protecting Group Strategies: Protecting groups may be employed during synthesis to prevent unwanted reactions on hydroxyl or amino groups during various reaction steps.

5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol has several potential applications:

  • Pharmaceuticals: Its ability to inhibit key kinases makes it a candidate for drug development targeting inflammatory diseases and cancers.
  • Biochemical Research: It serves as a valuable tool in studying cellular signaling pathways and the role of kinases in disease mechanisms.
  • Agricultural Chemicals: Due to its biological activity, it may also find applications as a pesticide or herbicide.

Interaction studies involving 5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol focus on its binding affinities and mechanisms of action:

  • Binding Affinity Studies: These studies assess how well the compound binds to specific targets like IKKα using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Mechanistic Insights: Understanding how this compound interacts at the molecular level helps elucidate its potential therapeutic effects and side effects in biological systems.

Several compounds share structural similarities with 5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol due to their functional groups and biological activities:

Compound NameStructure/Functional GroupsUnique Features
2-Amino-4-(methylthio)pyrimidinePyrimidine with amino groupExhibits antitumor activity
4-Amino-6-methylpyrimidinePyrimidine with amino groupUsed in antibiotic synthesis
Benzene-1,2-diolSimple diol structureCommonly used as an antioxidant

These compounds are noteworthy for their respective biological activities and applications but differ in specific functional groups that influence their reactivity and selectivity towards biological targets.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

248.09094026 g/mol

Monoisotopic Mass

248.09094026 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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